molecular formula C12H17N B100822 1-Methyl-3-phenylpiperidine CAS No. 19509-11-6

1-Methyl-3-phenylpiperidine

Cat. No. B100822
CAS RN: 19509-11-6
M. Wt: 175.27 g/mol
InChI Key: AVIAGAGHRPKXCE-UHFFFAOYSA-N
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Description

1-Methyl-3-phenylpiperidine is a chemical compound that belongs to the class of phenylpiperidines . Phenylpiperidines are compounds with a phenyl moiety directly attached to piperidine . They are associated with a variety of pharmacological effects, including morphine-like activity and other central nervous system effects .


Synthesis Analysis

The synthesis of 1-Methyl-3-phenylpiperidine involves an industrially advantageous process that uses a novel piperazine derivative, 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine . This compound is a useful intermediate in the preparation of the antidepressant Mirtazapine .


Molecular Structure Analysis

The molecular formula of 1-Methyl-3-phenylpiperidine is C12H17N . It has a molecular weight of 175.27 .


Chemical Reactions Analysis

Piperidine derivatives, including 1-Methyl-3-phenylpiperidine, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Stereochemistry and Activity

1-Methyl-3-phenylpiperidine's stereochemistry plays a crucial role in its properties and applications. For instance, the catalytic reduction of related compounds yields stereo-specific products, and the stereochemical arrangements significantly influence their biological activities, as seen in various piperidine derivatives (McErlane & Casy, 1972).

Neurotoxicity Studies

Research has explored the neurotoxic effects of compounds related to 1-Methyl-3-phenylpiperidine. For example, the study of 1-Methyl-4-phenylpyridine (MPP+), a structurally related compound, has contributed to understanding neurotoxicity in dopaminergic neurons, which is valuable in neurological research (Mytilineou, Cohen, & Heikkila, 1985).

Analgesic Activity

Research on analogues of 1-Methyl-3-phenylpiperidine, such as certain ring-methylated 4-propananilidopiperidines, has contributed significantly to understanding analgesic activity. These studies have highlighted the influence of methyl substitution on analgesic potency, advancing the field of pain management (Riley, Hale, & Wilson, 1973).

Conformational Analysis

Conformational studies of 4-phenylpiperidine analgesics, including 1-Methyl-3-phenylpiperidine, have provided insights into their molecular structures and how these structures relate to their pharmacological potency. This type of research is crucial in drug design and development (Froimowitz, 1982).

Magnetic Resonance Studies

Magnetic Resonance studies on piperidines, including those structurally similar to 1-Methyl-3-phenylpiperidine, have helped in understanding their molecular behavior, especially concerning magnetic anisotropy, which is significant in NMR spectroscopy (Manimekalai, Maruthavanan, & Selvaraju, 2008).

Orientation of Quaternised Piperidines

Studies on the orientation of quaternized piperidines, including derivatives of 1-Methyl-3-phenylpiperidine, have implications for understanding the behavior of these compounds in various chemical environments, which is essential for chemical synthesis and drug development (Dorn, Katritzky, & Nesbit, 1967).

Liquid Chromatography and Mass Spectrometry Applications

Liquid chromatography-tandem mass spectrometric methods have been developed for compounds like 1-Methyl-3-phenylpiperidine, aiding in the quantification and analysis of these compounds in biological samples. This is crucial for pharmacokinetics and drug metabolism studies (Yang, Wu, Clement, & Rudewicz, 2004).

Safety And Hazards

While specific safety and hazards data for 1-Methyl-3-phenylpiperidine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Piperidine derivatives, including 1-Methyl-3-phenylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are being utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-methyl-3-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIAGAGHRPKXCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941272
Record name 1-Methyl-3-phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-phenylpiperidine

CAS RN

19509-11-6
Record name 1-Methyl-3-phenylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19509-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-phenylpiperidine
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Record name 1-Methyl-3-phenylpiperidine
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Record name 1-methyl-3-phenylpiperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Shirai, H Sugiyama, S Morimoto, H Maezaki… - Bioorganic & medicinal …, 2012 - Elsevier
The synthesis and biological evaluation of a series of novel 3-phenylpiperidine-4-carboxamide derivatives are described. These compounds are generated by hybridization of the …
Number of citations: 1 www.sciencedirect.com
P Szczeciński, A Gryff-Keller - Bulletin of the Polish Academy of Sciences …, 2000 - infona.pl
Temperature H NMR spectra of the title compound were measured and inter-preted in terms of slow rotation about the bond between piperidine ring and benzoyl sub-stituent. Barrier to …
Number of citations: 5 www.infona.pl
F Sumiya, N SHIRAI, Y SATO - Chemical and pharmaceutical …, 1991 - jstage.jst.go.jp
5c), and ten-membered cyclic amines (5d, Se, 6d and 6e), containing conjugated-triene bond systems. These triene products are intermediates in the Sommelet—Hauser …
Number of citations: 30 www.jstage.jst.go.jp
A Jończyk, JK Maurin, M Moreń… - …, 2021 - Wiley Online Library
… In all cases, EWG substituted methylide was generated and the appropriate 2-EWG-1-methyl-3-phenylpiperidine 4 a–d was formed as a result of the [1,2] Stevens rearrangement (…
S Miyata, T Kumamoto, T Ishikawa - Helvetica chimica acta, 2007 - Wiley Online Library
… Next, we planed to prepare 5-(ethoxycarbonyl)-1-methyl-3-phenylpiperidine core 21 by reaction of the C4 unit 17, derivable from (Æ)-2-(ethoxycarbonyl)propane-1,3-diyl monohex…
Number of citations: 3 onlinelibrary.wiley.com
A Kowalkowska, A Jończyk… - The Journal of Organic …, 2018 - ACS Publications
… 2-Aryl-N-cyanomethyl-N-methylpyrrolidinum salts (1a–e) and 2-cyano-1-methyl-3-phenylpiperidine (3a) were synthesized according to the literature method. (47) For preparative …
Number of citations: 6 pubs.acs.org
Y Guo, X Mao, L Xiong, A Xia, J You… - Angewandte Chemie …, 2021 - Wiley Online Library
… The 1-methyl-3-phenylpiperidine moiety resides in an aromatic cage formed by Y301, Y268, W275, Y277 and F297. The nitrogen (-NH) linking pyrrolo[3,2-d]pyrimidin-4-one and …
Number of citations: 15 onlinelibrary.wiley.com
A Kowalkowska, A Jończyk - Tetrahedron, 2015 - Elsevier
… In both cases 2-cyano-1-methyl-3-phenylpiperidine (7a), via [1,2] sigmatropic rearrangement of cyanomethylide 6a + − , was formed in excellent yield (92–95%) (Table 2). …
Number of citations: 9 www.sciencedirect.com
T Walker - 1948 - search.proquest.com
For many centuries, Opium, an extraet of poppy seeds, has been used to relieve severe pain. The active constituent of opium was shown to be the alkaloid Morphine, which is present in …
Number of citations: 5 search.proquest.com

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